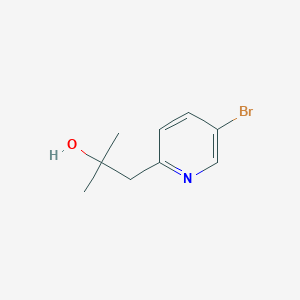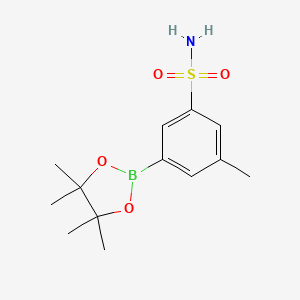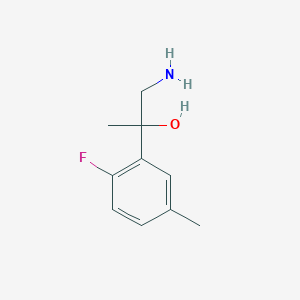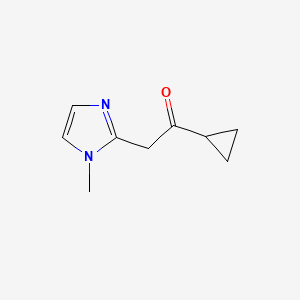
1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group attached to an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one typically involves the reaction of cyclopropyl ketones with imidazole derivatives. One common method involves the reaction of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with cyclopropyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole-2-ylmethanamine: Similar structure but with an amine group instead of a ketone.
2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: Contains a trichloromethyl group instead of a cyclopropyl group
Uniqueness: 1-Cyclopropyl-2-(1-methyl-1h-imidazol-2-yl)ethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(1-methylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-11-5-4-10-9(11)6-8(12)7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
UTVJSJRJEHHANG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)



![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)

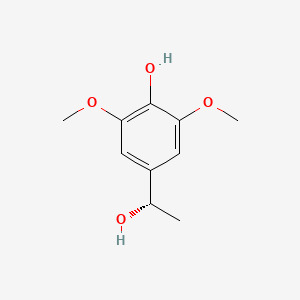
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

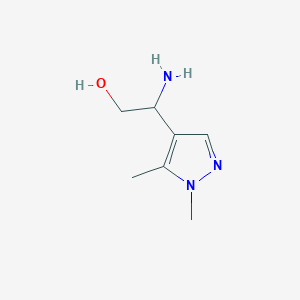
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
